molecular formula C16H11FO4 B8729944 Methyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate

Methyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate

Cat. No. B8729944
M. Wt: 286.25 g/mol
InChI Key: GQRWILGHESDGCM-UHFFFAOYSA-N
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Patent
US08927593B2

Procedure details

Using oven dried glassware and under an atmosphere of nitrogen, anhydrous zinc chloride (25 g, 183 mmol) was stirred in anhydrous methanol (60 mL) then heated to a 75° C. internal temperature. Methyl 4-fluorobenzoylacetate (39.6 g, 202 mmol) was added as a single portion followed by dropwise addition of a solution of p-benzoquinone (19.83 g, 183 mmol) in anhydrous diethyl ether (500 mL) over 4 hours. This was performed with a simultaneous distillation of ether from the reaction mixture such that the reaction volume remained approximately constant (a bath temperature of 140° C. maintained an internal temperature initially at 75° C. then gradually increasing to a maximum of 115° C.). 2.5 hours after the start of the benzoquinone addition, more methanol (20 mL) was added to facilitate stirring. After addition of benzoquinone was complete, heating of the reaction mixture at 100° C. (internal) continued for 1 hour. The reaction mixture was cooled to room temperature and partitioned between water (500 mL) and ethyl acetate (800 mL). The insoluble solids were removed from the biphasic solution by filtration and the organic layer was then separated, dried (Na2SO4), filtered and evaporated under vacuum. The brown residue was slurried in warm dichloromethane (˜225 mL) and the mixture was left to stand in a refrigerator for 18 hours. The resulting solids were filtered from the dark brown solution, washed with a small volume of dichloromethane then dried under vacuum to give Methyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate. LCMS (m/z, ES+)=285 (M−1).
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
19.83 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
25 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[O:7])=[CH:4][CH:3]=1.[C:15]1(=O)[CH:20]=[CH:19][C:18](=[O:21])[CH:17]=[CH:16]1>CO.C(OCC)C.[Cl-].[Zn+2].[Cl-]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]2[O:7][C:15]3[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][C:16]=3[C:8]=2[C:9]([O:11][CH3:12])=[O:10])=[CH:13][CH:14]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
39.6 g
Type
reactant
Smiles
FC1=CC=C(C(=O)CC(=O)OC)C=C1
Step Two
Name
Quantity
19.83 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
25 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
to facilitate stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried glassware
DISTILLATION
Type
DISTILLATION
Details
This was performed with a simultaneous distillation of ether from the reaction mixture such that the reaction volume
CUSTOM
Type
CUSTOM
Details
temperature of 140° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained an internal temperature initially at 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
then gradually increasing to a maximum of 115° C.)
ADDITION
Type
ADDITION
Details
2.5 hours after the start of the benzoquinone addition, more methanol (20 mL)
Duration
2.5 h
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After addition of benzoquinone
TEMPERATURE
Type
TEMPERATURE
Details
heating of the reaction mixture at 100° C. (internal)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between water (500 mL) and ethyl acetate (800 mL)
CUSTOM
Type
CUSTOM
Details
The insoluble solids were removed from the biphasic solution by filtration
CUSTOM
Type
CUSTOM
Details
the organic layer was then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
WAIT
Type
WAIT
Details
the mixture was left
WAIT
Type
WAIT
Details
to stand in a refrigerator for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered from the dark brown solution
WASH
Type
WASH
Details
washed with a small volume of dichloromethane
CUSTOM
Type
CUSTOM
Details
then dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1OC2=C(C1C(=O)OC)C=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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